Receptor Selectivity: JDTic Exhibits >15,000-Fold Preference for KOR over δ-Opioid Receptors
JDTic demonstrates exceptional selectivity for the kappa-opioid receptor (KOR) with a Ki of 0.3 nM and a GTP-γ-S functional Ki of 0.006 nM . It displays >15,000-fold selectivity over δ-opioid receptors , whereas the widely used KOR antagonist nor-BNI shows only 3- to 44-fold selectivity over μ and δ receptors [1]. This extreme selectivity minimizes confounding activity at related opioid subtypes.
| Evidence Dimension | KOR binding affinity (Ki) and fold-selectivity over δ receptor |
|---|---|
| Target Compound Data | Ki (KOR) = 0.3 nM; Ki (δ) = ~25 nM; >15,000-fold selectivity |
| Comparator Or Baseline | nor-BNI: 3- to 44-fold selectivity over μ and δ receptors |
| Quantified Difference | JDTic selectivity margin is >340× that of nor-BNI |
| Conditions | Radioligand binding assays using human recombinant opioid receptors |
Why This Matters
For researchers studying KOR-specific signaling without μ or δ cross-talk, JDTic provides an unambiguous tool unmatched by other KOR antagonists.
- [1] Munro TA, et al. Selective κ opioid antagonists nor-BNI, GNTI and JDTic have low affinities for non-opioid receptors and transporters. PLoS ONE. 2013;8(8):e70701. doi:10.1371/journal.pone.0070701 View Source
